molecular formula C5H10O5 B7802256 L-Lyxopyranose CAS No. 36562-42-2

L-Lyxopyranose

Cat. No. B7802256
CAS RN: 36562-42-2
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-AEQNFAKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-lyxopyranose is an L-lyxose in cyclic pyranose form.

Scientific Research Applications

  • Conformational Behavior in Phases :

    • L-Lyxopyranose exhibits distinct conformational preferences in different phases, crucial for understanding interactions with biological targets and improving its use as a therapeutic agent. This was demonstrated through rotational and NMR spectroscopies, comparing structural preferences in gas and solution phases (Calabrese et al., 2019).
  • Glycosyltransferase Inhibitors :

    • L-Lyxopyranose derivatives have been synthesized as potential glycosyltransferase inhibitors. This research is significant for understanding the role of glycans in protein function and developing methods for carbohydrate synthesis (Komor et al., 2014).
  • Synthesis and Biological Evaluation :

    • The synthesis of unsaturated exomethylene lyxopyranonucleoside analogues and their evaluation for antiviral and cytostatic activities have been explored. This research is pivotal in the development of biologically active agents (Tzioumaki et al., 2009).
  • Modeling of Aldopentose Pyranose Rings :

    • Computational modeling (MM3) has been used to study the ring conformations of L-Lyxopyranose. This research aids in understanding molecular structures and is in good agreement with NMR and crystallographic results (Dowd et al., 2002).
  • Oligonucleotide Systems :

    • Studies on the pentopyranosyl-(4′2′)-oligonucleotide family, including L-Lyxopyranose, have shown that they are highly efficient Watson-Crick base-pairing systems. This research is significant for understanding chemical properties related to RNA building blocks (Reck et al., 2001).
  • Computational Studies of NMR Chemical Shifts :

    • Computational studies have been conducted on the NMR chemical shifts of L-Lyxopyranose, providing insights into the molecular structures and chemical shifts of carbohydrates (Taubert et al., 2005).
  • Synthesis of Glycosidase Inhibitor Precursors :

    • Research on the synthesis of D-lyxo-hexos-5-ulose, a precursor to glycoprocessing inhibitors, from methyl alpha-D-lyxopyranoside has been explored, highlighting the process of developing inhibitors for glycosidase (O'Brien et al., 2001).

properties

IUPAC Name

(3R,4R,5S)-oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-AEQNFAKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331417
Record name L-Lyxopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36562-42-2
Record name L-Lyxopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lyxopyranose
Reactant of Route 2
L-Lyxopyranose
Reactant of Route 3
L-Lyxopyranose
Reactant of Route 4
L-Lyxopyranose
Reactant of Route 5
L-Lyxopyranose
Reactant of Route 6
L-Lyxopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.